4,6-dichloro-2-tetrahydro-1H-pyrrol-1-yl-1,3-benzothiazole
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Overview
Description
4,6-dichloro-2-tetrahydro-1H-pyrrol-1-yl-1,3-benzothiazole is a heterocyclic compound that contains both benzothiazole and pyrrole moieties
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, have been widely used in medicinal chemistry to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could potentially lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to have diverse biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy in medicinal chemistry, as they are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Biochemical Analysis
Biochemical Properties
It is known that pyrrolidine, a component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-2-tetrahydro-1H-pyrrol-1-yl-1,3-benzothiazole typically involves the reaction of 4,6-dichloro-1,3-benzothiazole with tetrahydro-1H-pyrrole under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4,6-dichloro-2-tetrahydro-1H-pyrrol-1-yl-1,3-benzothiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzothiazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The pyrrole moiety can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
4,6-dichloro-2-tetrahydro-1H-pyrrol-1-yl-1,3-benzothiazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
4,6-dichloro-1,3-benzothiazole: Lacks the pyrrole moiety but shares the benzothiazole core.
2-tetrahydro-1H-pyrrol-1-yl-1,3-benzothiazole: Similar structure but without the chlorine substituents.
4,6-dichloro-2-methyl-1,3-benzothiazole: Contains a methyl group instead of the pyrrole moiety.
Uniqueness
4,6-dichloro-2-tetrahydro-1H-pyrrol-1-yl-1,3-benzothiazole is unique due to the presence of both chlorine substituents and the pyrrole moiety, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
4,6-dichloro-2-pyrrolidin-1-yl-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2S/c12-7-5-8(13)10-9(6-7)16-11(14-10)15-3-1-2-4-15/h5-6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWZVHLZQNPZMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(S2)C=C(C=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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